molecular formula C9H10N2O3 B14838107 4-Cyclopropoxy-2-methyl-5-nitropyridine

4-Cyclopropoxy-2-methyl-5-nitropyridine

Cat. No.: B14838107
M. Wt: 194.19 g/mol
InChI Key: CJSYESXLYKCCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-methyl-5-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine N-oxide with nitric acid and sulfuric acid to form 4-nitropyridine N-oxide, which is then reacted with phosphorus trichloride to yield the final product . The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method minimizes the accumulation of potentially explosive intermediates and allows for better control of reaction conditions, leading to higher yields and improved safety .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include ammonia, amines, and thiols.

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-2-methyl-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-methyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-methyl-5-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

4-cyclopropyloxy-2-methyl-5-nitropyridine

InChI

InChI=1S/C9H10N2O3/c1-6-4-9(14-7-2-3-7)8(5-10-6)11(12)13/h4-5,7H,2-3H2,1H3

InChI Key

CJSYESXLYKCCFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.